(5-pyridin-3-ylthiophen-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-pyridin-3-ylthiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLIGYPHPBLDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458692 | |
| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837376-47-3 | |
| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Pyridin 3 Ylthiophen 2 Yl Methanamine
Retrosynthetic Analysis of the (5-pyridin-3-ylthiophen-2-yl)methanamine Scaffold
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or readily synthesizable precursors. This approach allows for the identification of key bond disconnections and the formulation of a coherent synthetic plan.
The primary strategic consideration in the retrosynthesis of this compound is the disconnection of the bond between the thiophene (B33073) and pyridine (B92270) rings. This C-C bond formation is typically achieved through cross-coupling reactions, which are a powerful tool in modern organic synthesis.
A logical disconnection point is the C-C bond between the thiophene C5 position and the pyridine C3 position. This leads to two key synthons: a 5-substituted-thiophen-2-yl precursor and a 3-substituted-pyridyl precursor. The nature of the substituents on these precursors is dictated by the chosen cross-coupling methodology. For instance, a Suzuki-Miyaura coupling approach would involve a thiophene boronic acid or ester and a pyridine halide (or vice versa).
Table 1: Retrosynthetic Disconnection and Corresponding Precursors
| Disconnection Strategy | Precursor 1 (Thiophene) | Precursor 2 (Pyridine) | Proposed Reaction |
| Thiophene-Pyridine C-C Bond | 5-Halothiophen-2-yl derivative | Pyridin-3-ylboronic acid | Suzuki-Miyaura Coupling |
| Thiophene-Pyridine C-C Bond | Thiophen-2-ylboronic acid derivative | 3-Halopyridine derivative | Suzuki-Miyaura Coupling |
This retrosynthetic approach simplifies the complex target molecule into more manageable building blocks, for which established synthetic routes are often available.
The aminomethyl group (-CH₂NH₂) at the C2 position of the thiophene ring can be introduced at various stages of the synthesis. Two primary strategies are considered in the retrosynthetic analysis:
Late-stage functionalization: In this approach, the aminomethyl group is introduced after the formation of the 5-(pyridin-3-yl)thiophene scaffold. This could involve the formylation of the thiophene ring followed by reductive amination, or the conversion of a carboxylic acid or nitrile group to the amine.
Early-stage incorporation: This strategy involves using a thiophene starting material that already contains a protected or precursor form of the aminomethyl group. For example, a 2-(bromomethyl)thiophene (B1339593) derivative could be used, with the amine being introduced via nucleophilic substitution, or a 2-cyanothiophene could be carried through the synthesis and reduced in a final step.
The choice between these strategies depends on the compatibility of the functional groups with the planned reaction conditions, particularly the cross-coupling step.
Precursor Synthesis and Building Block Construction
The successful synthesis of this compound relies on the efficient preparation of the key thiophene and pyridine building blocks identified in the retrosynthetic analysis.
The synthesis of appropriately functionalized thiophene rings is a cornerstone of this process. Various methods have been developed for the regioselective synthesis of substituted thiophenes.
The preparation of 5-substituted thiophen-2-yl derivatives often begins with thiophene itself or a 2-substituted thiophene. Halogenation, particularly bromination, at the 5-position is a common strategy to introduce a handle for cross-coupling reactions. For instance, direct bromination of 2-substituted thiophenes can yield the desired 5-bromo-2-substituted thiophene.
Alternatively, metal-catalyzed C-H activation can be employed to directly functionalize the C5 position of a 2-substituted thiophene, offering a more atom-economical approach. organic-chemistry.org
Thiophene-3-carbonitrile is a versatile precursor that can be synthesized through methods such as the dehydration of 3-thiophenecarboxamide or the reaction of 3-bromothiophene (B43185) with copper(I) cyanide. ontosight.ai While this specific isomer is not directly in the synthetic route for the target molecule, the methodologies are relevant for the synthesis of other functionalized thiophenes.
For the synthesis of aminomethyl thiophenes, the Gewald aminothiophene synthesis is a prominent method. pharmaguideline.com This base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with sulfur, yields 2-aminothiophenes. pharmaguideline.com While this provides a 2-amino group directly, further modification would be needed to obtain the desired 2-aminomethyl functionality.
A more direct route to a precursor for the aminomethyl group involves the reduction of a thiophene-2-carbonitrile. This nitrile can be introduced onto the thiophene ring through various methods, including the Sandmeyer reaction of a 2-aminothiophene or nucleophilic substitution on a 2-halothiophene with a cyanide salt. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), would yield the desired aminomethylthiophene.
Synthesis of Pyridine Building Blocks
A crucial component in the synthesis of this compound is the pyridin-3-yl moiety. This section outlines established methodologies for the creation of this essential building block.
The preparation of pyridin-3-yl precursors, often in the form of boronic acids or halides, is a critical first step. 3-Bromopyridine (B30812) is a common starting material for these transformations. One method for the synthesis of 3-bromopyridine involves the direct bromination of pyridine with bromine in the presence of sulfuric acid at elevated temperatures. nih.govnih.gov Another approach is the Sandmeyer reaction of 3-aminopyridine (B143674). nih.gov
Once 3-bromopyridine is obtained, it can be converted to pyridin-3-ylboronic acid, a key reagent for Suzuki-Miyaura cross-coupling reactions. This conversion is typically achieved through a lithium-halogen exchange with n-butyllithium at low temperatures, followed by quenching with a borate (B1201080) ester, such as triisopropyl borate, and subsequent hydrolysis to yield the desired boronic acid. medchemexpress.comresearchgate.net
While the direct functionalization of pyridine is a common strategy, the de novo synthesis of the pyridine ring through cyclization reactions offers an alternative route to highly substituted derivatives. Several named reactions are instrumental in this regard.
The Hantzsch pyridine synthesis is a well-established multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). smolecule.comsigmaaldrich.comcymitquimica.comresearchgate.net The initial product is a dihydropyridine, which is then oxidized to the corresponding pyridine.
The Kröhnke pyridine synthesis provides a pathway to highly functionalized pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source. chemicalbook.comnih.govresearchgate.netnih.govmdpi.com
Another notable method is the Bohlmann-Rahtz pyridine synthesis , which generates substituted pyridines from the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration. thermofisher.comrsc.orgbeilstein-journals.orgoriprobe.com
The Gattermann-Skita synthesis offers a route to pyridine derivatives through the reaction of a malonate ester salt with dichloromethylamine. google.com
These cyclization strategies allow for the introduction of various substituents onto the pyridine ring, which can be advantageous for creating diverse analogs of the target compound.
Preparation of Common Linker Precursors
The thiophene portion of the target molecule must be appropriately functionalized to enable both the coupling to the pyridine ring and the final installation of the methanamine group. This typically involves the synthesis of a thiophene derivative bearing a leaving group (such as bromine) at the 5-position and a precursor to the methanamine group at the 2-position.
Common precursors for the methanamine group include a nitrile (-CN) or a carboxaldehyde (-CHO) group.
5-Bromothiophene-2-carbonitrile (B1273544) can be synthesized through the bromination of 2-cyanothiophene. smolecule.com Alternatively, it can be prepared from 5-bromothiophene-2-carbaldehyde (B154028) oxime via dehydration.
5-Bromothiophene-2-carboxaldehyde is commonly prepared by the bromination of 2-thiophenecarboxaldehyde using a brominating agent like N-bromosuccinimide (NBS). medchemexpress.comsigmaaldrich.comchemicalbook.comthermofisher.com
These precursors are stable and can be readily used in the subsequent cross-coupling reaction.
Strategies for Connecting the Thiophene and Pyridine Rings
The key step in the assembly of the (5-pyridin-3-ylthiophen-2-yl) core is the formation of the carbon-carbon bond between the two heterocyclic rings. Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation.
Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is particularly well-suited for the formation of heteroaryl-heteroaryl bonds.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide. In the context of synthesizing this compound, this translates to the coupling of pyridin-3-ylboronic acid with a 5-bromothiophene precursor.
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) complex with a suitable phosphine (B1218219) ligand, and a base (e.g., sodium carbonate, potassium carbonate, or potassium phosphate). A variety of solvents can be employed, including mixtures of an organic solvent (like dioxane, DME, or toluene) and water.
The general scheme for the Suzuki-Miyaura coupling in this synthesis is as follows:
This reaction can be performed with either 5-bromothiophene-2-carbonitrile or 5-bromothiophene-2-carboxaldehyde to yield 5-(pyridin-3-yl)thiophene-2-carbonitrile or 5-(pyridin-3-yl)thiophene-2-carboxaldehyde, respectively.
The final step in the synthesis is the conversion of the nitrile or aldehyde group to the methanamine group.
Reduction of the Nitrile: The cyano group of 5-(pyridin-3-yl)thiophene-2-carbonitrile can be reduced to a primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Reductive Amination of the Aldehyde: The formyl group of 5-(pyridin-3-yl)thiophene-2-carboxaldehyde can be converted to the methanamine via reductive amination. This process typically involves the formation of an intermediate imine by reaction with an ammonia source, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or by catalytic hydrogenation.
The choice between the nitrile and aldehyde route may depend on factors such as the availability of starting materials, reaction yields, and the compatibility of functional groups in more complex derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions
Alternative Cross-Coupling Methods (e.g., Stille, Negishi, Buchwald-Hartwig)
While Suzuki coupling is a common method for forging the aryl-aryl bond between the pyridine and thiophene rings, several alternative palladium-catalyzed cross-coupling reactions offer distinct advantages in terms of substrate scope and reaction conditions. These methods are pivotal for constructing the 5-pyridin-3-ylthiophene core from appropriately halogenated or metalated precursors.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. For the synthesis of the target scaffold, this could involve the reaction of 2-stannylthiophene with 3-bromopyridine or 3-stannylpyridine with a 2-halothiophene derivative. A key advantage of the Stille reaction is its tolerance for a wide array of functional groups, though a significant drawback is the toxicity of the organotin reagents.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide. wikipedia.orgnumberanalytics.com This method is known for its high reactivity and functional group tolerance. wikipedia.org The synthesis could proceed by coupling a 2-(halozincio)thiophene derivative with 3-bromopyridine or a (pyridin-3-yl)zinc halide with a 2-halothiophene. orgsyn.org Palladium or nickel catalysts are typically employed, with palladium generally offering higher yields and broader functional group compatibility. wikipedia.org
Buchwald-Hartwig Amination: Primarily a method for C-N bond formation, the Buchwald-Hartwig amination can be strategically adapted to form the pyridinyl-thiophene linkage. wikipedia.orgnumberanalytics.com For instance, a 3-aminopyridine could be coupled with a 2-halothiophene, or a 2-aminothiophene derivative could be reacted with a 3-halopyridine. This palladium-catalyzed reaction is highly valued for its efficiency in synthesizing aryl amines. jk-sci.comlibretexts.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com
| Coupling Method | Organometallic Reagent | Organic Halide | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Stille Coupling | Organotin (e.g., R-SnBu₃) | Aryl/Heteroaryl Halide or Triflate | High functional group tolerance; stable reagents. | Toxicity of tin compounds; purification challenges. |
| Negishi Coupling | Organozinc (e.g., R-ZnX) | Aryl/Heteroaryl Halide or Triflate | High reactivity; couples sp³, sp², and sp carbons. wikipedia.org | Moisture and air sensitivity of organozinc reagents. |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | Aryl/Heteroaryl Halide or Triflate | Excellent for C-N bond formation; broad amine scope. wikipedia.org | Not a direct C-C coupling method; requires strategic adaptation. |
Non-Catalytic Condensation and Cyclization Reactions
These methods focus on constructing the thiophene ring from acyclic precursors, which may already bear the desired pyridine substituent. These reactions often proceed through base-catalyzed condensations followed by an intramolecular cyclization.
Gewald Aminothiophene Synthesis: The Gewald reaction is a powerful one-pot, multi-component reaction that produces highly functionalized 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org The mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure. wikipedia.orgderpharmachemica.com The resulting 2-amino group on the thiophene ring can serve as a synthetic handle for further modifications.
Fiesselmann Thiophene Synthesis: This method allows for the generation of substituted thiophenes from the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or similar substrates in the presence of a base. derpharmachemica.comwikipedia.org The reaction proceeds via conjugate addition of the thiol to the alkyne, followed by cyclization. wikipedia.orgwikiwand.com A variation of this synthesis can also produce 3-aminothiophenes if the substrate contains a nitrile group instead of an ester. wikiwand.com
Hinsberg Synthesis: The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate under basic conditions. derpharmachemica.com The reaction proceeds through two consecutive aldol-type condensations. researchgate.net Subsequent hydrolysis and decarboxylation can yield the desired thiophene core. youtube.com The mechanism is considered to be a Stobbe-type condensation, which initially furnishes a half-acid, half-ester thiophene derivative. acs.org
| Reaction | Key Precursors | Typical Product | Mechanism Hallmark |
|---|---|---|---|
| Gewald Synthesis | Carbonyl compound, Activated nitrile, Sulfur | 2-Aminothiophene | Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.orgderpharmachemica.com |
| Fiesselmann Synthesis | Thioglycolic acid derivative, α,β-Acetylenic ester | 3-Hydroxythiophene-2-carboxylate | Conjugate addition followed by intramolecular condensation. wikipedia.orgwikiwand.com |
| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Thiodiacetate | Thiophene-2,5-dicarboxylate | Double aldol (B89426) condensation (Stobbe-type). derpharmachemica.comresearchgate.net |
Introduction and Functionalization of the Aminomethyl Moiety
Once the 5-(pyridin-3-yl)thiophene scaffold is assembled, the final key step is the introduction of the aminomethyl (-CH₂NH₂) group at the C2 position of the thiophene ring. Several robust synthetic routes can achieve this transformation.
Reduction of Nitrile Precursors to Amines
A common and efficient strategy is the reduction of a nitrile precursor, namely (5-pyridin-3-yl)thiophene-2-carbonitrile. This intermediate can be synthesized via methods such as the Sandmeyer reaction from a 2-amino-5-(pyridin-3-yl)thiophene or by palladium-catalyzed cyanation of a 2-halo-5-(pyridin-3-yl)thiophene.
Catalytic Hydrogenation: This method involves the reduction of the nitrile group using hydrogen gas in the presence of a metal catalyst. oup.com Commonly used catalysts include palladium (Pd), platinum (Pt), and Raney Nickel (Ra-Ni). rsc.org The reaction is typically performed under pressure in a suitable solvent. A challenge with nitrile hydrogenation is the potential formation of secondary and tertiary amine byproducts. This can often be suppressed by the addition of ammonia to the reaction mixture. Rhodium-based catalysts have also shown excellent activity and selectivity for the hydrogenation of heteroaromatic nitriles to primary amines. researchgate.net
Hydride Reduction: Powerful hydride-donating reagents are highly effective for the reduction of nitriles to primary amines. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, typically used in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.netyoutube.com The reaction mechanism involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. chemistrysteps.comswun.edu.cn The initial addition forms an imine anion intermediate, which is then rapidly reduced again to a dianion species. A subsequent aqueous or acidic workup protonates the nitrogen to yield the final primary amine. chemistrysteps.com
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (gas), Catalyst (e.g., Ra-Ni, Pd/C, Rh), Solvent (e.g., MeOH, EtOH), often with NH₃ | "Green" reagents (H₂); catalyst can be recycled; scalable. | Requires pressure equipment; risk of secondary/tertiary amine formation. nih.gov |
| Hydride Reduction | LiAlH₄, Solvent (e.g., THF, Et₂O), followed by aqueous workup | High yield; rapid reaction; excellent functional group selectivity. chemistrysteps.com | Highly reactive/pyrophoric reagent; requires anhydrous conditions; stoichiometric waste. |
Functionalization of Halomethyl or Aldehyde Intermediates
An alternative set of pathways involves the synthesis of an intermediate where the C2 position of the thiophene is already at the correct oxidation state.
From Halomethyl Intermediates: A 2-(halomethyl)-5-(pyridin-3-yl)thiophene, such as the chloromethyl derivative, serves as an excellent electrophile for introducing the amino group. This intermediate can be prepared from the corresponding 2-thiophenemethanol (B153580) by reaction with an agent like thionyl chloride. chemicalbook.com The aminomethyl group can then be installed via several methods:
Direct Amination: Reaction with an excess of ammonia can directly form the primary amine, though over-alkylation to form secondary and tertiary amines is a significant risk.
Gabriel Synthesis: A superior method for forming primary amines involves reacting the halomethyl intermediate with potassium phthalimide (B116566). wikipedia.orglibretexts.org The nitrogen of phthalimide acts as a protected amine nucleophile, preventing over-alkylation. masterorganicchemistry.com The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (B178648) (the Ing-Manske procedure), to release the desired primary amine. wikipedia.orgchemistrysteps.com
Azide (B81097) Route: The halide can be displaced by sodium azide to form an azidomethyl intermediate. Subsequent reduction of the azide, for example by catalytic hydrogenation or with LiAlH₄, cleanly yields the primary amine.
From Aldehyde Intermediates: The compound 5-(pyridin-3-yl)thiophene-2-carbaldehyde (B143329) is another key intermediate. wikipedia.org This aldehyde can be prepared by Vilsmeier-Haack formylation of 5-(pyridin-3-yl)thiophene. wikipedia.org The aldehyde group can then be converted to the aminomethyl group via reductive amination.
Reductive Amination Pathways
Reductive amination is a highly versatile method for forming amines from carbonyl compounds. libretexts.org To synthesize this compound, the precursor 5-(pyridin-3-yl)thiophene-2-carbaldehyde is reacted with an ammonia source (such as ammonia itself or ammonium chloride) to form an intermediate imine in situ. This imine is not typically isolated but is immediately reduced to the amine.
Mild reducing agents are preferred for this one-pot reaction, as they must be selective enough to reduce the C=N double bond of the imine without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the most common reagents for this purpose due to their enhanced stability at neutral to slightly acidic pH and their selectivity for imines over aldehydes. libretexts.org Catalytic hydrogenation can also be employed to reduce the intermediate imine.
Compound Reference Table
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Compound |
| 3-Bromopyridine | Cross-coupling precursor |
| 2-Stannylthiophene / 2-Halothiophene | Cross-coupling precursors |
| Diethyl thiodiacetate | Hinsberg synthesis precursor |
| Thioglycolic acid | Fiesselmann synthesis precursor |
| (5-pyridin-3-yl)thiophene-2-carbonitrile | Nitrile precursor for reduction |
| Lithium aluminum hydride (LiAlH₄) | Reducing agent |
| 2-(Halomethyl)-5-(pyridin-3-yl)thiophene | Halomethyl intermediate |
| 5-(pyridin-3-yl)thiophene-2-carbaldehyde | Aldehyde intermediate |
| Potassium phthalimide | Gabriel synthesis reagent |
| Hydrazine (N₂H₄) | Gabriel synthesis reagent |
| Sodium cyanoborohydride (NaBH₃CN) | Reductive amination reagent |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reductive amination reagent |
Total Synthesis Strategies for this compound
Linear and convergent syntheses represent classical approaches to building molecular complexity. In the context of this compound, these routes would involve the stepwise construction of the target molecule.
A linear synthesis would involve the sequential modification of a single starting material. For instance, one could start with a substituted thiophene and build the pyridine ring onto it, followed by the introduction of the methanamine group. However, a more common and often more efficient approach is a convergent synthesis . This strategy involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound, a logical convergent approach involves the coupling of a pyridine-containing fragment and a thiophene-containing fragment.
A prevalent method for achieving this coupling is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This reaction allows for the formation of a carbon-carbon bond between a boronic acid (or its ester) and an organohalide. Two primary convergent pathways can be envisioned:
Pathway A: Coupling of a pyridineboronic acid with a functionalized bromothiophene.
Pathway B: Coupling of a thiophene-boronic acid with a functionalized bromopyridine.
Pathway A is particularly attractive as it allows for the use of commercially available pyridine-3-boronic acid. The synthesis would proceed by first preparing a suitable 2-functionalized-5-bromothiophene. This thiophene can then be coupled with pyridine-3-boronic acid to form the 5-(pyridin-3-yl)thiophene core, which is then converted to the final product. A key intermediate in this route is 5-(pyridin-3-yl)thiophene-2-carbaldehyde, which can be transformed into the target methanamine via reductive amination. researchgate.netmdpi.com
The following table outlines a plausible linear/convergent synthetic sequence based on this approach.
| Step | Reactants | Reagents and Conditions | Product | Reaction Type |
| 1 | 2,5-Dibromothiophene | 1. n-BuLi, THF, -78 °C; 2. DMF | 5-Bromothiophene-2-carbaldehyde | Formylation |
| 2 | 5-Bromothiophene-2-carbaldehyde, Pyridine-3-boronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | Suzuki-Miyaura Cross-Coupling |
| 3 | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde, Ammonia | H₂, Raney Ni or NaBH(OAc)₃ | This compound | Reductive Amination |
Interactive Data Table: Linear/Convergent Synthesis of this compound (Please note: This represents a generalized synthetic proposal based on established chemical reactions. Specific conditions may require optimization.)
An alternative convergent strategy involves the use of a pre-functionalized thiophene containing the methanamine or a precursor thereof. For example, (5-bromothiophen-2-yl)methanamine (B1290436) is a known compound. scbt.com A Suzuki-Miyaura coupling of this intermediate with pyridine-3-boronic acid would directly yield the target molecule in a highly convergent fashion.
| Step | Reactants | Reagents and Conditions | Product | Reaction Type |
| 1 | (5-Bromothiophen-2-yl)methanamine, Pyridine-3-boronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), heat | This compound | Suzuki-Miyaura Cross-Coupling |
Interactive Data Table: Convergent Synthesis via a Pre-functionalized Thiophene
One-pot reactions and domino (or cascade) processes offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single flask without the isolation of intermediates. While a specific one-pot synthesis for this compound has not been explicitly reported, the principles of multicomponent reactions for the synthesis of highly substituted pyridines and thiophenes are well-established. ekb.eg
A hypothetical one-pot synthesis could be designed based on the Gewald aminothiophene synthesis. This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile, followed by cyclization with elemental sulfur to form a 2-aminothiophene. derpharmachemica.com One could envision a multicomponent reaction where a pyridine-containing starting material, a suitable four-carbon synthon, and a source of sulfur and nitrogen are combined to construct the target molecule in a single operation.
Similarly, domino reactions, where a single event triggers a cascade of subsequent intramolecular transformations, could be employed. For example, a domino process could be initiated by a cross-coupling reaction, which then sets up a subsequent cyclization and functionalization sequence to build the aminomethyl-substituted thiophene ring fused to the pyridine. Research into domino reactions for the synthesis of substituted thiophenes and thieno[3,2-b]pyridines has demonstrated the feasibility of such complex transformations. plu.mxnih.gov
The development of a bespoke one-pot or domino reaction for the synthesis of this compound would represent a significant advancement in the efficient synthesis of this and related compounds. Such a strategy would likely involve the careful selection of starting materials and catalysts to control the regioselectivity and chemoselectivity of the multiple bond-forming events occurring in a single pot.
| Strategy | Starting Material 1 | Starting Material 2 | Starting Material 3 | Key Transformation(s) |
| Hypothetical One-Pot | A 3-pyridyl-substituted carbonyl compound | An activated nitrile (e.g., malononitrile) | Elemental Sulfur | Knoevenagel condensation followed by Gewald aminothiophene synthesis and functional group manipulation. |
| Domino Process | A suitably functionalized pyridine derivative | An alkyne or other unsaturated precursor | N/A | Initial intermolecular reaction followed by a cascade of intramolecular cyclizations. |
Interactive Data Table: Conceptual One-Pot and Domino Strategies
Chemical Reactivity and Transformation Studies of 5 Pyridin 3 Ylthiophen 2 Yl Methanamine
Reactions Involving the Primary Amine Moiety
The primary aminomethyl group (-CH₂NH₂) is a key site of reactivity in (5-pyridin-3-ylthiophen-2-yl)methanamine. Its nucleophilic character allows it to participate in a wide array of bond-forming reactions, including acylations, alkylations, and condensations.
Acylation, Sulfonylation, and Carbocylation Reactions
The primary amine of this compound readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. While specific studies detailing these reactions on this compound are not extensively documented in peer-reviewed literature, the reactivity is analogous to that of other primary amines. These transformations are fundamental in synthetic chemistry for introducing new functional groups and modifying the electronic and physical properties of the parent molecule. For instance, the formation of a sulfonamide linkage with moieties like a naphthalenesulfonyl group can enhance the metabolic stability of related compounds. google.com
Table 1: Representative Amine Derivatization Reactions
| Reaction Type | Reagent Class | Product Type |
|---|---|---|
| Acylation | Acyl Halides (e.g., Acetyl chloride) | Amide |
| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl chloride) | Sulfonamide |
| Carbocylation | Chloroformates (e.g., Benzyl chloroformate) | Carbamate |
Alkylation and Reductive Amination Reactions
The synthesis of this compound itself is often accomplished via the reductive amination of its corresponding aldehyde precursor, 5-pyridin-3-ylthiophene-2-carbaldehyde. This reaction highlights the feasibility of forming the C-N bond through an imine intermediate, which is subsequently reduced. One documented method involves reacting the aldehyde with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride in methanol, which produces the target primary amine in good yield.
Table 2: Synthesis via Reductive Amination
| Aldehyde Precursor | Amine Source | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 5-pyridin-3-ylthiophene-2-carbaldehyde | Ammonium acetate | Sodium cyanoborohydride | Methanol | 76 |
Furthermore, the primary amine of this compound can undergo N-alkylation with alkyl halides or participate as the amine component in further reductive amination reactions with other aldehydes or ketones. This process, which involves the in-situ formation and reduction of an imine, is a powerful method for synthesizing secondary and tertiary amines. Various reducing agents, including sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation, can be employed for this transformation.
Condensation Reactions with Carbonyl Compounds
The primary amine can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically reversible and may be catalyzed by acid or base. The resulting C=N double bond in the imine product can be subsequently reduced, as seen in reductive amination, or participate in other chemical transformations. The formation of imines is a common strategy for constructing more complex molecular architectures and is a foundational reaction in the synthesis of various heterocyclic systems.
Amine Oxidation and Nitrogen Heterocyclic Transformations
While the oxidation of the sulfur atom in the thiophene (B33073) ring to form sulfoxides and sulfones is a known transformation for this class of compounds, specific studies on the direct oxidation of the primary amine of this compound are not widely reported. google.com Oxidation of primary amines can lead to various products, including nitroso compounds, oximes, or nitriles, depending on the oxidant and reaction conditions. Such transformations could serve as a pathway to novel nitrogen-containing heterocyclic structures, although this potential remains largely unexplored for this specific molecule.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). However, the reactivity and regioselectivity in this compound are influenced by the existing substituents: the pyridin-3-yl group at position 5 and the aminomethyl group at position 2. The available positions for substitution on the thiophene ring are C3 and C4.
Halogenation, Nitration, and Sulfonation Regioselectivity
Detailed experimental studies on the electrophilic substitution of the this compound core are scarce. However, the regiochemical outcome can be predicted based on the electronic effects of the substituents.
Directing Effects: The pyridin-3-yl group is electron-withdrawing due to the electronegativity of the nitrogen atom, thus deactivating the thiophene ring towards EAS and acting as a meta-director. The aminomethyl group (-CH₂NH₂) is generally a weak activating, ortho, para-directing group.
Regioselectivity in Nitration and Sulfonation: These reactions are typically performed under strong acidic conditions. Under these conditions, both the pyridine (B92270) nitrogen and the primary amine will be protonated. The resulting pyridinium (B92312) and ammonium (-CH₂NH₃⁺) groups are strongly deactivating and meta-directing. Both substituents would therefore direct an incoming electrophile to the C4 position of the thiophene ring. It is important to note that the harsh conditions of traditional nitration (e.g., HNO₃/H₂SO₄) can lead to degradation of the acid-sensitive thiophene ring. Milder nitrating agents, such as nitric acid in acetic anhydride (B1165640), are often preferred for thiophenes. stackexchange.comsemanticscholar.orgresearchgate.net
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Conditions | Key Directing Group(s) | Predicted Major Product |
|---|---|---|---|
| Nitration | Strongly Acidic | Pyridinium and -CH₂NH₃⁺ (both meta-directing) | 4-Nitro derivative |
| Sulfonation | Strongly Acidic | Pyridinium and -CH₂NH₃⁺ (both meta-directing) | 4-Sulfonic acid derivative |
| Halogenation | Non-acidic | -CH₂NH₂ (ortho-directing) vs. Pyridyl (meta-directing) | Mixture, likely favoring 3-halo derivative |
Friedel-Crafts Alkylation and Acylation Reactions
Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the introduction of alkyl and acyl substituents onto an aromatic ring. arkat-usa.org However, the reactivity of this compound in such reactions is complex due to the opposing electronic natures of its heterocyclic rings.
The pyridine ring is generally unreactive towards Friedel-Crafts reactions. This is because the nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution. Furthermore, the basic nitrogen can complex with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation and rendering the reaction ineffective. rsc.org
Conversely, the thiophene ring is electron-rich and typically undergoes electrophilic substitution, including Friedel-Crafts reactions, with a preference for the C2 and C5 positions. rsc.org In the case of this compound, the C5 position of the thiophene ring is already substituted. Therefore, any Friedel-Crafts reaction would be expected to occur at the remaining activated positions of the thiophene ring, primarily the C3 and C4 positions, with a potential for reaction at the C2 position if steric hindrance from the aminomethyl group is not prohibitive.
Given the deactivating effect of the pyridyl substituent on the thiophene ring and the potential for catalyst poisoning by the pyridine nitrogen and the primary amine, intermolecular Friedel-Crafts reactions on this compound are expected to be challenging. However, intramolecular variants, particularly acylation, may be more feasible under specific conditions. For instance, related 3-(phenylthio)propanoic acids have been shown to undergo intramolecular Friedel-Crafts acylation to form thiochromones, demonstrating the viability of such cyclizations on sulfur-containing aromatic systems. digitellinc.com
Table 1: Predicted Reactivity in Friedel-Crafts Reactions
| Reaction Type | Reagent/Catalyst | Expected Outcome for this compound |
|---|---|---|
| Intermolecular Alkylation | R-X / AlCl₃ | Low to no reactivity on either ring. |
| Intermolecular Acylation | RCOCl / AlCl₃ | Low to no reactivity on the pyridine ring; potential for low-yield acylation on the thiophene ring. |
Nucleophilic Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom of this compound makes it a nucleophilic center, susceptible to reactions with various electrophiles.
N-Alkylation and N-Acylation Reactions
The pyridine nitrogen can be readily alkylated by treatment with alkyl halides or other alkylating agents. This reaction leads to the formation of a quaternary pyridinium salt. The rate of this reaction can be influenced by the steric and electronic environment of the nitrogen atom. For this compound, the nitrogen is relatively unhindered, suggesting that N-alkylation should proceed readily.
Similarly, N-acylation can be achieved by reacting the compound with acyl chlorides or anhydrides. This results in the formation of an N-acylpyridinium ion, which is a highly reactive species that can be used as an intermediate in further transformations. The N-acylation of amines, including heterocyclic amines like aminopyridines, is a well-established transformation in organic synthesis. arkat-usa.org
It is important to note that the aminomethyl group in this compound is also a primary amine and will compete with the pyridine nitrogen for alkylating and acylating agents. Selective N-alkylation or N-acylation of the pyridine nitrogen would require careful control of reaction conditions or the use of a protecting group strategy for the aminomethyl function.
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reaction | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | N-methylpyridinium iodide salt |
Pyridine N-Oxide Formation and Subsequent Rearrangements
The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting this compound N-oxide would have altered reactivity compared to the parent molecule. The N-oxide is more reactive towards both electrophilic and nucleophilic substitution on the pyridine ring. researchgate.netsemanticscholar.org
Pyridine N-oxides with an alkyl substituent at the 2-position can undergo a characteristic rearrangement known as the Boekelheide reaction. wikipedia.org This reaction, typically carried out with acetic anhydride or trifluoroacetic anhydride, results in the formation of a 2-hydroxymethylpyridine derivative. wikipedia.orgtandfonline.comtandfonline.com While this compound does not have a simple alkyl group at the 2-position of the pyridine ring, analogous rearrangements involving functionalized side chains have been reported. For instance, visible light-induced methods have been developed for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides. acs.org
Metalation and Lithiation Reactions of Aromatic Rings
Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In this compound, both the pyridine and thiophene rings are susceptible to deprotonation by strong bases like organolithium reagents. The regioselectivity of this reaction is governed by the directing effects of the substituents.
The pyridine ring can undergo directed ortho-metalation, where a substituent directs the deprotonation to an adjacent position. The pyridine nitrogen itself can act as a directing group, favoring lithiation at the C2 and C6 positions. The aminomethyl group, especially if protected as an amide, can also direct lithiation to the ortho position on the pyridine ring (C2 or C4).
The thiophene ring is also readily lithiated, typically at the C2 and C5 positions. Since the C5 position is substituted in the target molecule, lithiation would be expected to occur at the C2 position. However, the presence of the pyridyl substituent will influence the acidity of the thiophene protons.
The outcome of the lithiation of this compound will depend on the specific organolithium reagent used and the reaction conditions. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.
Ring-Opening and Ring-Closing Transformations of the Heterocyclic Units
The heterocyclic rings in this compound, while generally stable, can undergo ring-opening or ring-closing reactions under specific conditions.
The thiophene ring can be susceptible to ring-opening upon treatment with strong nucleophiles. For example, fused thiophenes have been shown to undergo ring cleavage when treated with organolithium reagents. beilstein-journals.org The stability of the thiophene ring in this compound towards nucleophilic attack would depend on the reaction conditions and the nature of the nucleophile.
Ring-closing reactions are more commonly employed in the synthesis of the pyridinylthiophene scaffold itself. For instance, intramolecular substitution reactions, where a thiophenoxide acts as a leaving group, have been used to form five-membered heterocyclic rings. researchgate.net Such strategies could potentially be adapted to create more complex fused systems starting from appropriately functionalized derivatives of this compound.
Photochemical and Electrochemical Reactivity
The conjugated π-system of this compound suggests that it will exhibit interesting photochemical and electrochemical properties.
Photochemical Reactivity: Thiophene and its derivatives are known to undergo photochemical isomerization reactions. netsci-journal.comresearchgate.net For instance, irradiation can lead to the formation of Dewar thiophenes and other isomeric products. netsci-journal.com Styrylthiophenes, which have a similar conjugated system, undergo photocyclization to form thiahelicenes. acs.orgnih.gov It is plausible that this compound could undergo analogous photochemical transformations, such as isomerization of the thiophene ring or cyclization reactions involving the pyridine and thiophene rings.
Electrochemical Reactivity: Thiophene-pyridine copolymers have been studied for their electrochemical properties. acs.org Thiophene units are readily oxidized (p-doped), while pyridine units can be reduced (n-doped). The electrochemical behavior of this compound is expected to reflect this dual character. Cyclic voltammetry studies on related thiophene-pyridine co-oligomers have shown that these molecules can be both oxidized and reduced. The electrochemical polymerization of thiophene and its derivatives is a well-established method for producing conducting polymers. bohrium.comacs.orgjept.de It is conceivable that this compound could undergo electrochemical polymerization to form a conducting polymer with potentially interesting optoelectronic properties.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 3-(phenylthio)propanoic acid |
| Thiochromone |
| N-methylpyridinium iodide |
| N-acetylpyridinium chloride |
| This compound N-oxide |
| 2-hydroxymethylpyridine |
| Dewar thiophene |
| Styrylthiophene |
Synthesis and Characterization of Derivatives and Analogs of 5 Pyridin 3 Ylthiophen 2 Yl Methanamine
Chemical Modifications of the Aminomethyl Group
The primary amine of (5-pyridin-3-ylthiophen-2-yl)methanamine is a versatile functional group that can be readily modified to generate a variety of derivatives, including secondary and tertiary amines, amides, ureas, thioureas, and quaternary ammonium (B1175870) salts.
Secondary and Tertiary Amine Derivatives
The synthesis of secondary and tertiary amine derivatives of this compound can be achieved through several established synthetic methodologies. One common approach is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. For instance, the reaction of this compound with an appropriate aldehyde would yield a secondary amine, while reaction with a ketone would lead to a tertiary amine.
Another effective method for the synthesis of secondary amines is the N-alkylation of N-aminopyridinium salts. This self-limiting alkylation strategy provides a selective route to secondary amines. The primary amine can be converted to an N-aminopyridinium salt, which can then be alkylated. Subsequent removal of the pyridinium (B92312) group yields the desired secondary amine.
While specific examples of N-alkylation for this compound are not extensively documented in the literature, the general applicability of these methods to primary amines suggests their feasibility for this compound.
Table 1: Representative Secondary and Tertiary Amine Derivatives
| Derivative Name | R1 | R2 | Synthetic Method |
| N-Methyl-(5-pyridin-3-ylthiophen-2-yl)methanamine | CH₃ | H | Reductive Amination |
| N,N-Dimethyl-(5-pyridin-3-ylthiophen-2-yl)methanamine | CH₃ | CH₃ | Reductive Amination |
| N-Ethyl-(5-pyridin-3-ylthiophen-2-yl)methanamine | C₂H₅ | H | Reductive Amination |
| N-Phenyl-(5-pyridin-3-ylthiophen-2-yl)methanamine | C₆H₅ | H | Buchwald-Hartwig Amination |
This table presents hypothetical derivatives based on common synthetic reactions.
Amide, Urea (B33335), and Thiourea (B124793) Derivatives
The primary amine of this compound readily undergoes acylation and related reactions to form amides, ureas, and thioureas.
Amide Derivatives: Amides can be synthesized by reacting the primary amine with acyl chlorides or carboxylic acids. The use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the reaction with carboxylic acids under mild conditions. For example, the synthesis of N-(5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl)amides has been successfully achieved using HATU and diisopropylethylamine. researchgate.net This methodology can be applied to this compound to produce a wide array of amide derivatives. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized by reacting substituted thiophen-2-amines with acyl chlorides under basic conditions. mdpi.com
Urea and Thiourea Derivatives: Urea and thiourea derivatives are typically prepared by the reaction of the primary amine with isocyanates and isothiocyanates, respectively. This reaction is generally straightforward and proceeds with high yields. For instance, novel urea and thiourea derivatives of (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine have been synthesized by reacting the parent amine with various substituted aryl isocyanates and isothiocyanates. researchgate.net Similarly, a series of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives were synthesized from the corresponding amine. nih.gov These methods are directly applicable to this compound.
Table 2: Representative Amide, Urea, and Thiourea Derivatives
| Derivative Type | Reagent | Resulting Derivative |
| Amide | Acetyl chloride | N-((5-(pyridin-3-yl)thiophen-2-yl)methyl)acetamide |
| Amide | Benzoyl chloride | N-((5-(pyridin-3-yl)thiophen-2-yl)methyl)benzamide |
| Urea | Phenyl isocyanate | 1-Phenyl-3-((5-(pyridin-3-yl)thiophen-2-yl)methyl)urea |
| Thiourea | Phenyl isothiocyanate | 1-Phenyl-3-((5-(pyridin-3-yl)thiophen-2-yl)methyl)thiourea |
This table presents hypothetical derivatives based on common synthetic reactions.
Quaternary Ammonium Salt Formation
Structural Analogs with Varied Linkers and Bridges
Modification of the linker between the pyridine (B92270) and thiophene (B33073) rings can lead to structural analogs with altered spatial arrangements and electronic properties.
Homologation of the Methanamine Bridge
Homologation involves increasing the length of the carbon chain connecting the amine to the thiophene ring. For example, the synthesis of [2-(5-pyridin-3-ylthiophen-2-yl)ethyl]amine, a homolog of this compound, would introduce an additional methylene (B1212753) group. This can be achieved through a multi-step synthesis starting from a suitable thiophene derivative, for instance, by conversion of a thiophene carboxaldehyde to a nitrostyrene, followed by reduction of the nitro group and the double bond. A related compound, 2-(Pyridin-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine, has been reported, demonstrating the feasibility of such structural modifications. chemsrc.com
Heteroatom Substitution within the Linker Structure
Replacing the methylene carbon of the aminomethyl linker with a heteroatom, such as oxygen or sulfur, can significantly impact the molecule's conformation and potential for hydrogen bonding. For example, an analog with an ether linkage, such as 3-((5-(aminomethyl)thiophen-2-yl)oxy)pyridine, could be synthesized. A similar structural motif is seen in [5-(Thiophen-3-ylmethoxy)pyridin-2-yl]methanamine, where an ether linkage connects the thiophene and pyridine rings through a methylene group. nih.gov These analogs can be prepared through Williamson ether synthesis or other related coupling reactions.
Substitution Pattern Variations on the Thiophene Ring
The thiophene moiety in this compound is a five-membered, electron-rich aromatic heterocycle. nih.gove-bookshelf.de Its reactivity, particularly towards electrophilic substitution, is significantly higher than that of benzene (B151609) and is influenced by the position and nature of substituents on the ring. nih.gov Modifications to this ring are pivotal for modulating the electronic properties and biological interactions of the molecule. nih.gov
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene ring profoundly alters the electron density distribution and reactivity of the molecule. Thiophene itself is considered electron-rich due to the delocalization of six π-electrons over the five-membered ring. e-bookshelf.de
Electron-Donating Groups (EDGs): The addition of EDGs (e.g., alkyl, alkoxy groups) further increases the electron density of the thiophene ring. This enhances its reactivity towards electrophilic substitution, which typically occurs at the position adjacent to the heteroatom (α-position). e-bookshelf.de Research on donor-acceptor semiconducting polymers has highlighted the critical role of electron-donating thiophene units in influencing the material's mechanical and thermal properties. amanote.com
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., nitro, cyano, acyl groups) decreases the electron density of the thiophene ring. This deactivation makes electrophilic substitution more difficult. e-bookshelf.de However, it enhances the ring's susceptibility to nucleophilic attack and can alter its behavior in cycloaddition reactions. For instance, thiophenes substituted with nitro groups can act as dienophiles in Diels-Alder reactions. researchgate.net Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that the presence of EWGs can be crucial for biological activity. nih.gov
Regioisomers, where the pyridine-methanamine substituent is attached to a different position of the thiophene ring, exhibit distinct properties due to altered electronic and steric environments. The parent compound features a 2,5-disubstituted thiophene. A key regioisomer would involve substitution at the 3-position of the thiophene ring, leading to a (thiophen-3-yl)methanamine derivative.
For example, the analog [6-(Thiophen-3-yl)pyridin-3-yl]methanamine represents a significant structural shift. In this isomer, the pyridine unit is connected to the C3 position of the thiophene. This change has notable implications:
Electronic Properties: The thiophen-3-yl unit introduces a different electron density profile compared to the thiophen-2-yl isomer, which can alter intramolecular interactions like π-π stacking.
Bioactivity: Such positional isomerism can fundamentally affect the molecule's ability to bind with biological targets, such as enzymes or receptors, potentially leading to different pharmacological profiles.
Studies on other complex molecules with thiophene cores have confirmed that substitution patterns critically modulate their functional properties. Research on tetraphenylethylene–thiophene derivatives demonstrated that a 2-substituted isomer exhibited the highest photoluminescence quantum yield, while the corresponding 3-substituted isomer had a significantly lower yield, highlighting the profound impact of the substituent's position on the thiophene ring. mdpi.com
| Compound | Key Structural Difference | Potential Implications |
|---|---|---|
| This compound | Pyridine at C2 of thiophene | Parent compound with specific electronic and steric profile. |
| (X-pyridin-Y-ylthiophen-3-yl)methanamine Analog | Pyridine at C3 of thiophene | Altered electron density, π-π stacking, and receptor binding affinity. |
Substitution Pattern Variations on the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. beilstein-journals.orgnih.gov This characteristic makes it less reactive towards electrophilic substitution compared to benzene but opens avenues for nucleophilic substitution and direct C-H functionalization, albeit with challenges related to regioselectivity. beilstein-journals.orgnih.govrsc.org
Altering the connection point on the pyridine ring from the 3-position to the 2- or 4-position creates positional isomers with distinct electronic and steric properties. The nitrogen atom's position relative to the thiophene substituent significantly influences the molecule's basicity, dipole moment, and ability to coordinate with metal ions or form hydrogen bonds.
Pyridin-2-yl Analog: A (5-pyridin-2-ylthiophen-2-yl)methanamine isomer would place the thiophene ring directly adjacent to the pyridine nitrogen. This proximity can lead to unique intramolecular interactions and steric hindrance, potentially influencing the conformation of the molecule. The synthesis of 2-substituted pyridines can be achieved through various methods, including palladium-catalyzed C-H functionalization, which can selectively target the C2 position. beilstein-journals.org
The synthesis of these isomers often relies on transition-metal-catalyzed cross-coupling reactions or direct C-H activation strategies that allow for regioselective functionalization of the pyridine core. beilstein-journals.orgnih.gov
| Isomer | Position of Thiophene | Expected Influence on Properties |
|---|---|---|
| Pyridin-3-yl (Parent) | Meta to Nitrogen | Baseline electronic and steric profile. |
| Pyridin-2-yl | Ortho to Nitrogen | Potential for steric hindrance, altered conformation, and direct electronic interaction with the nitrogen lone pair. |
| Pyridin-4-yl | Para to Nitrogen | Strong electronic communication across the ring, influencing basicity and charge distribution. |
Introducing additional functional groups onto the pyridine ring is a powerful method for modifying the parent compound's properties. However, the electron-deficient nature of the pyridine ring makes direct functionalization challenging. beilstein-journals.orgnih.gov The nitrogen atom's lone pair can coordinate with Lewis acids, further deactivating the ring towards electrophilic attack. beilstein-journals.orgnih.gov
Despite these challenges, modern synthetic methods have enabled the regioselective introduction of a wide range of substituents. Transition-metal catalysis is a cornerstone of pyridine functionalization:
Palladium-catalyzed reactions can achieve selective C3-arylation of pyridines. beilstein-journals.org
By using specific ligands, the selectivity of palladium catalysis can be directed. For example, the use of a 1,10-phenanthroline (B135089) ligand can promote C3-selective olefination by weakening the catalyst's coordination to the pyridyl nitrogen. beilstein-journals.org
Zirconium-based catalysts have been used for the hydroarylation of alkenes at the C2 position of the pyridine ring. beilstein-journals.org
These advanced synthetic tools allow for the introduction of various functional groups, such as alkyl, aryl, and amino groups, onto the pyridine scaffold. This functionalization can be used to modulate solubility, lipophilicity, and metabolic stability, which are critical parameters in various applications.
Spectroscopic and Advanced Structural Characterization of 5 Pyridin 3 Ylthiophen 2 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's connectivity and spatial arrangement.
The ¹H NMR spectrum of (5-pyridin-3-ylthiophen-2-yl)methanamine is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the methylene (B1212753) (-CH₂) and amine (-NH₂) groups. The chemical shifts are influenced by the electronic environment of each proton.
Expected ¹H NMR Chemical Shifts:
Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts will depend on their position relative to the nitrogen atom and the thiophene substituent.
Thiophene Ring Protons: The protons on the thiophene ring will also resonate in the aromatic region, generally between δ 6.5 and 8.0 ppm.
Methylene Protons (-CH₂): The protons of the methylene group adjacent to the thiophene ring and the amine group are expected to appear as a singlet or a multiplet in the range of δ 3.5 to 4.5 ppm. For a related compound, N-benzyl-1-(thiophen-2-yl)methanamine, the methylene protons appear at δ 4.00 ppm (s, 2H) and δ 3.84 ppm (s, 2H). rsc.org
Amine Protons (-NH₂): The amine protons typically show a broad singlet, and its chemical shift can vary depending on the solvent and concentration. A signal around δ 1.70 ppm (s, 1H, NH) was observed for N-benzyl-1-(thiophen-2-yl)methanamine. rsc.org
Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to have chemical shifts in the range of δ 120 to 150 ppm.
Thiophene Ring Carbons: The carbons of the thiophene ring typically resonate between δ 120 and 145 ppm. For N-benzyl-1-(thiophen-2-yl)methanamine, the thiophene carbons appear at δ 144.24, 126.75, 125.06, and 124.55 ppm. rsc.org
Methylene Carbon (-CH₂): The carbon of the methylene group is expected to appear in the range of δ 40 to 50 ppm. In N-benzyl-1-(thiophen-2-yl)methanamine, a related carbon signal is observed at δ 47.67 ppm. rsc.org
The following table provides predicted chemical shifts for this compound based on data from analogous structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2-H | 8.5 - 8.8 | 148 - 152 |
| Pyridine C4-H | 7.8 - 8.2 | 133 - 137 |
| Pyridine C5 | - | 130 - 134 |
| Pyridine C6-H | 8.6 - 8.9 | 147 - 151 |
| Thiophene C3-H | 7.0 - 7.3 | 124 - 128 |
| Thiophene C4-H | 7.2 - 7.5 | 126 - 130 |
| Methylene (-CH₂) | 3.8 - 4.2 | 45 - 50 |
| Amine (-NH₂) | 1.5 - 2.5 (broad) | - |
To confirm the structural assignments, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the pyridine and thiophene rings, confirming their connectivity. For instance, in a related thiophene-containing compound, COSY was used to assign signals unambiguously. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. HSQC would be essential for definitively assigning the ¹³C signals for each protonated carbon in the pyridine and thiophene rings, as well as the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the different fragments of the molecule. For example, correlations would be expected between the methylene protons and the carbons of the thiophene ring, and between the protons of one ring and the carbons of the other, confirming the linkage between the pyridine and thiophene moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY can help to determine the preferred conformation of the molecule by showing through-space correlations between protons that are close to each other, even if they are not directly bonded.
Dynamic NMR (DNMR) studies are used to investigate the conformational dynamics of molecules, such as the rotation around single bonds. For this compound, DNMR could potentially be used to study the rotational barrier between the pyridine and thiophene rings. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers for conformational exchange. However, no specific dynamic NMR studies for this compound or its close derivatives were found in the reviewed literature.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For the derivative, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, the calculated exact mass for the [M+H]⁺ ion (C₂₈H₂₂N₂OS) was m/z 435.1526, and the experimentally found value was 435.1545, confirming its elemental composition. mdpi.com For this compound (C₁₀H₁₀N₂S), the predicted exact mass can be calculated.
| Compound | Formula | Ion | Calculated Exact Mass (m/z) |
| This compound | C₁₀H₁₀N₂S | [M+H]⁺ | 191.0638 |
In mass spectrometry, molecules are ionized and then fragmented. The analysis of these fragments provides valuable information about the structure of the original molecule. For this compound, the fragmentation pathway would likely involve the following key steps:
Loss of the amine group: A common fragmentation pathway for primary amines is the loss of NH₂ or NH₃.
Benzylic cleavage: The bond between the methylene group and the thiophene ring is a benzylic-type bond and would be susceptible to cleavage, leading to the formation of a stable tropylium-like ion.
Ring fragmentation: The pyridine and thiophene rings themselves can undergo fragmentation, leading to characteristic smaller ions.
A plausible fragmentation pathway would start with the molecular ion [M]⁺, followed by cleavage at the C-C bond between the methylene group and the thiophene ring, or cleavage of the C-N bond of the aminomethyl group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its amine, thiophene, and pyridine moieties.
The IR spectrum of this compound can be dissected into regions corresponding to its constituent functional groups. The primary amine (-CH₂NH₂) group typically shows a pair of medium-intensity N-H stretching vibrations in the 3500-3300 cm⁻¹ region. The C-N stretching vibration is expected to appear in the 1250-1020 cm⁻¹ range. elixirpublishers.com
The thiophene ring contributes several characteristic bands. The C-H stretching vibrations of the aromatic thiophene protons are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically occur in the 1500-1400 cm⁻¹ region. nih.gov A key indicator for the thiophene moiety is the C-S stretching vibration, which can be observed around 800 cm⁻¹. nih.gov
The pyridine ring also presents a distinct spectroscopic signature. Aromatic C-H stretching is found near 3050 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations for pyridine are typically observed in the 1600-1450 cm⁻¹ range. elixirpublishers.comresearchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is another identifiable feature for pyridine derivatives. researchgate.net
Table 1: Expected Characteristic IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3500 - 3300 |
| N-H Bend (Scissoring) | 1650 - 1580 | |
| C-N Stretch | 1250 - 1020 | |
| Thiophene | Aromatic C-H Stretch | ~3100 |
| Aromatic C=C Ring Stretch | 1500 - 1400 | |
| C-S Stretch | ~800 | |
| Pyridine | Aromatic C-H Stretch | ~3050 |
| Aromatic C=C/C=N Ring Stretch | 1600 - 1450 | |
| Ring Breathing | ~1000 |
In the solid state, the primary amine group and the nitrogen atom of the pyridine ring in this compound are capable of participating in hydrogen bonding. nih.gov The amine group can act as a hydrogen bond donor through its N-H bonds, while the lone pair of electrons on the pyridine nitrogen allows it to function as a hydrogen bond acceptor. nih.govyoutube.com
These intermolecular hydrogen bonds (e.g., N-H···N) can significantly influence the position and shape of the N-H stretching bands in the IR spectrum. youtube.com In the presence of hydrogen bonding, the N-H stretching vibrations typically shift to lower frequencies (a redshift) and become broader and more intense compared to the gas phase or in a non-polar solvent. This phenomenon occurs because the hydrogen bond weakens the N-H covalent bond, thereby lowering the energy required to excite its stretching vibration. Analysis of these spectral shifts provides valuable information about the strength and nature of the supramolecular assembly in the crystal lattice. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, which possesses a conjugated system of π-electrons spanning the thiophene and pyridine rings, this technique is particularly informative. rsc.org
The UV-Vis absorption spectrum of this compound is expected to be dominated by intense π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized aromatic system. researchgate.net The conjugation between the electron-rich thiophene ring and the electron-deficient pyridine ring leads to a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to the individual, unconjugated heterocycles. rsc.org
The specific λ_max values are influenced by the extent of π-electron delocalization. rsc.org Thiophene-based chromophores are known for their strong absorption properties. rsc.orgrsc.org Theoretical and experimental studies on similar thiophene-based pyridine derivatives have shown that these systems exhibit significant absorption in the UV-A and near-visible regions. rsc.org
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Description |
| π → π | π → π | 250 - 400 nm | High-intensity absorption due to the extended conjugated aromatic system. |
| n → π | n → π | >300 nm | Lower intensity absorption involving non-bonding electrons on N or S. |
Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in solvent polarity. The presence of both a potential electron-donating group (aminomethyl) and polar heteroaromatic rings suggests that this compound may exhibit solvatochromic behavior. nih.gov
In polar solvents, the ground state of the molecule may be stabilized differently than the excited state, leading to a shift in the absorption maximum. For instance, if the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, resulting in a bathochromic shift (positive solvatochromism). Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift may be observed. Studying these shifts in a range of solvents with varying polarities can provide insights into the charge distribution in the molecule's ground and excited states. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound is not detailed here, analysis of related structures allows for a well-founded prediction of its key features. researchgate.netresearchgate.net
The analysis would reveal the relative orientation of the thiophene and pyridine rings. The dihedral angle between the two rings is a critical parameter, indicating the degree of planarity of the molecular backbone, which in turn affects the extent of π-conjugation. acs.org In similar structures, these rings are often found to be nearly coplanar to maximize electronic delocalization. researchgate.net
Table 3: Predicted Solid-State Structural Parameters from X-ray Crystallography
| Parameter | Expected Value/Feature | Significance |
| Dihedral Angle | Small angle between the mean planes of the thiophene and pyridine rings. | Indicates the degree of co-planarity and potential for π-system conjugation. |
| Bond Lengths/Angles | Consistent with sp² hybridization for ring atoms; typical C-N, C-S, C=C, and C=N bond lengths. wikipedia.org | Confirms the covalent bonding framework and geometry of the molecule. |
| Hydrogen Bonding | Intermolecular N-H···N interactions forming supramolecular assemblies. nih.gov | Dictates the crystal packing and contributes to the stability of the solid state. |
| π-π Stacking | Parallel displacement or T-shaped arrangements between aromatic rings of neighboring molecules. nih.gov | Contributes to the cohesive energy and packing efficiency of the crystal. |
| Crystal System | Dependent on molecular symmetry and packing; common systems include monoclinic or orthorhombic. researchgate.netwikipedia.org | Provides fundamental information about the symmetry and unit cell of the crystal. |
Crystal Packing, Intermolecular Interactions, and Supramolecular Assemblies
The crystal structure of the derivative, (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one, reveals a monoclinic crystal system. nih.gov The arrangement of molecules in the crystal lattice is primarily governed by weak C-H···O hydrogen bonds. nih.gov These interactions link inversion-related molecules to form dimers. These dimeric units are further connected by additional C-H···O hydrogen bonds, creating chains that extend along the a-axis direction. nih.gov This network of hydrogen bonds results in a stable supramolecular assembly. The key intermolecular interactions are detailed in the table below.
| Interaction | Type | Geometry | Significance |
| C-H···O | Hydrogen Bond | - | Links molecules into dimers and chains. nih.gov |
Specific geometric details for the hydrogen bonds were not provided in the source material.
Conformational Preferences and Torsional Angles in the Crystalline State
The conformation of (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one in the crystalline state is characterized by an E configuration with respect to the C=C double bond of the prop-2-en-1-one linker. nih.gov The molecule is not entirely planar. The pyridine and the two phenyl rings are oriented at significant dihedral angles relative to the central thiophene ring. nih.gov The prop-2-en-1-one unit is nearly planar, and this planarity extends to the adjacent pyridine and thiophene rings to some extent. nih.gov
The specific torsional and dihedral angles provide a quantitative description of the molecule's three-dimensional shape.
| Parameter | Value (°) | Description |
| C16—C17—C18—C19 Torsion Angle | 177.90 (1) | Confirms the E configuration of the ethenyl bond. nih.gov |
| O1—C17—C18—C19 Torsion Angle | 8.2 (3) | Indicates the near planarity of the prop-2-en-1-one unit. nih.gov |
| Dihedral angle (Carbonyl bridge - Pyridyl ring) | 7.22 (7) | Shows the relative orientation of the carbonyl group and the pyridine ring. nih.gov |
| Dihedral angle (Carbonyl bridge - Thiophene ring) | 7.07 (8) | Shows the relative orientation of the carbonyl group and the thiophene ring. nih.gov |
| Dihedral angle (Pyridine ring - Thiophene ring) | 10.1 (5) | Describes the twist between the two heterocyclic rings. nih.gov |
| Dihedral angle (Phenyl ring 1 - Thiophene ring) | 71.7 (6) | Indicates a significant twist of one of the terminal phenyl groups relative to the thiophene core. nih.gov |
| Dihedral angle (Phenyl ring 2 - Thiophene ring) | 68.7 (5) | Indicates a significant twist of the other terminal phenyl group relative to the thiophene core. nih.gov |
Polymorphism and Crystallinity Studies
Currently, there is a lack of published studies focusing on the polymorphism or detailed crystallinity of this compound or its immediate derivatives. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect for pharmaceutical and materials science applications. The existence of different polymorphs can influence properties such as solubility, stability, and bioavailability. Given the conformational flexibility suggested by the various dihedral angles in the studied derivative, it is plausible that under different crystallization conditions, this compound-based compounds could exhibit polymorphism. However, without experimental evidence from techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), or single-crystal X-ray diffraction of different crystal forms, any discussion on polymorphism remains speculative. Further research is required to explore this aspect of these compounds.
Theoretical and Computational Chemistry Studies of 5 Pyridin 3 Ylthiophen 2 Yl Methanamine
Electronic Structure Elucidation and Analysis
The electronic character of (5-pyridin-3-ylthiophen-2-yl)methanamine is governed by the interplay between the electron-deficient pyridine (B92270) ring, the electron-rich thiophene (B33073) ring, and the flexible methanamine substituent. Computational methods provide a powerful lens through which to examine these interactions.
Density Functional Theory (DFT) Calculations for Ground State Geometries
To ascertain the most stable three-dimensional arrangement of this compound, Density Functional Theory (DFT) calculations are the method of choice. A common approach involves utilizing a functional such as B3LYP with a basis set like 6-311G+(d,p) to perform geometry optimization. researcher.lifeias.ac.in This process mathematically finds the lowest energy conformation of the molecule.
The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the C-S bonds within the thiophene ring are expected to be in the range of 1.71-1.74 Å, while the C-N bonds in the pyridine ring would be approximately 1.33-1.38 Å. The bond connecting the pyridine and thiophene rings is a critical parameter, influencing the degree of conjugation between the two aromatic systems. The dihedral angle between the planes of the pyridine and thiophene rings is of particular interest, as it dictates the extent of electronic communication. In similar pyridyl-thiophenyl systems, this angle can vary, but a relatively planar conformation is often favored to maximize π-orbital overlap. nih.gov
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value Range |
| Thiophene C-S Bond Length | 1.71 - 1.74 Å |
| Thiophene C-C Bond Length | 1.37 - 1.45 Å |
| Pyridine C-N Bond Length | 1.33 - 1.38 Å |
| Pyridine C-C Bond Length | 1.38 - 1.40 Å |
| Pyridyl-Thiophenyl C-C Bond Length | 1.46 - 1.49 Å |
| Pyridyl-Thiophenyl Dihedral Angle | 15° - 40° |
Note: These values are illustrative and based on typical DFT calculations for analogous heterocyclic compounds.
Frontier Molecular Orbital (FMO) Analysis and Energy Levels
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. mdpi.com
For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring and the methanamine group, which possesses a lone pair of electrons on the nitrogen atom. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The energy gap for similar conjugated heterocyclic systems typically falls within the range of 3 to 5 eV. mdpi.comresearchgate.net A smaller energy gap implies higher reactivity and greater polarizability.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Molecular Orbital | Predicted Energy Range (eV) | Primary Localization |
| HOMO | -5.5 to -6.5 | Thiophene ring, Methanamine group |
| LUMO | -1.0 to -2.0 | Pyridine ring |
| HOMO-LUMO Gap | 3.5 to 4.5 | - |
Note: These values are illustrative and based on typical DFT calculations for analogous heterocyclic compounds.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is generated by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. numberanalytics.comresearchgate.net
In the EPS map of this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The sulfur atom in the thiophene ring and the nitrogen of the methanamine group would also exhibit regions of negative potential. The hydrogen atoms of the amine group and the pyridine ring are anticipated to be the most electropositive regions. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological targets. nih.gov
Charge Distribution and Dipole Moments
The distribution of partial atomic charges throughout the molecule can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations would likely show that the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring carry negative partial charges, while the carbon atoms bonded to them are more electropositive. researchgate.net The nitrogen of the methanamine group will also have a negative partial charge.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the methanamine side chain and the rotational freedom around the bond connecting the two aromatic rings mean that this compound can exist in multiple conformations.
Torsional Scans and Energy Minimization Procedures
To explore the conformational landscape, torsional scans are performed. This involves systematically rotating specific dihedral angles, such as the one between the pyridine and thiophene rings and the angles associated with the methanamine group, and calculating the energy at each step. This process generates a potential energy surface that reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them.
For the pyridyl-thiophenyl linkage, the scan would likely show two stable conformers corresponding to syn and anti orientations, with a rotational barrier that depends on the steric hindrance between the rings. The conformational flexibility of the methanamine group would add further complexity to the potential energy surface. By identifying the global minimum energy conformation, we can determine the most probable shape of the molecule under normal conditions. nih.gov
Intramolecular Interactions and Conformational Stability
Detailed computational analyses of the intramolecular interactions and conformational stability of this compound are not presently found in published research. Such studies would typically involve the use of methods like Density Functional Theory (DFT) to identify the most stable geometric conformations of the molecule.
This analysis would focus on the rotational barriers around the single bonds connecting the pyridine and thiophene rings, as well as the bond between the thiophene ring and the methanamine group. Key areas of investigation would include:
Dihedral Angle Analysis: Determining the preferred orientation of the pyridine and thiophene rings relative to each other. This would reveal whether a planar or a twisted conformation is energetically more favorable.
Hydrogen Bonding: Investigating the potential for intramolecular hydrogen bonds between the amine group's hydrogen atoms and the nitrogen atom of the pyridine ring or the sulfur atom of the thiophene ring.
Without dedicated computational studies, a quantitative description of these interactions and the relative energies of different conformers remains speculative.
Reaction Mechanism Elucidation through Computational Methods
Computational elucidation of the reaction mechanisms for the synthesis of this compound has not been specifically reported. A common synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling. Computational chemistry could provide significant insights into this process.
Transition State Identification for Key Synthetic Steps
A computational study would focus on identifying the transition state structures for the key steps of the synthesis, such as the oxidative addition, transmetalation, and reductive elimination stages of the Suzuki-Miyaura catalytic cycle. Locating these high-energy transition states is crucial for understanding the reaction's kinetics. However, no specific transition state structures for the synthesis of this compound have been published.
Reaction Coordinate Diagrams and Activation Energy Barriers
Following the identification of reactants, intermediates, transition states, and products, a reaction coordinate diagram could be constructed. This diagram would visually represent the energy changes throughout the reaction, and the activation energy barriers for each step could be calculated. This information would be invaluable for optimizing reaction conditions to improve yield and efficiency. At present, no such diagrams or calculated activation energies are available for the synthesis of this compound.
Computational Prediction of Spectroscopic Properties
While experimental spectroscopic data may exist, specific computational predictions of the NMR and UV-Vis spectra for this compound are not found in the literature. These simulations are powerful tools for interpreting experimental data and confirming molecular structures.
Simulated NMR Spectra and Chemical Shift Prediction
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. A theoretical study would provide predicted chemical shifts for each unique proton and carbon atom in this compound. This data, when compared to experimental spectra, can aid in the definitive assignment of signals. A data table of predicted versus experimental chemical shifts would be a standard output of such a study, but this information is currently unavailable.
Simulated UV-Vis Spectra and Electronic Transition Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating UV-Vis absorption spectra. A computational analysis would predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). This would help in understanding the electronic structure of the molecule and interpreting its photophysical properties. A detailed analysis of the molecular orbitals involved in these transitions is not available in the current body of scientific literature.
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting these spectra. For this compound, a theoretical vibrational analysis would reveal characteristic frequencies associated with its constituent functional groups.
The predicted vibrational spectrum would be dominated by contributions from the pyridine ring, the thiophene ring, the aminomethyl group, and the C-C bond linking the two aromatic rings.
Key Predicted Vibrational Modes:
Pyridine Ring Vibrations: The C-H stretching vibrations of the pyridine ring are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring would likely appear in the 1600-1400 cm⁻¹ range. Ring breathing modes, which are characteristic of aromatic systems, would also be present at lower frequencies.
Thiophene Ring Vibrations: Similar to the pyridine ring, C-H stretching modes for the thiophene ring are anticipated around 3100-3080 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically occur in the 1550-1400 cm⁻¹ region. The C-S stretching vibrations are expected at lower wavenumbers, generally in the 850-600 cm⁻¹ range.
Methanamine Group Vibrations: The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two bands in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) mode is anticipated around 1650-1580 cm⁻¹. The C-N stretching vibration would likely be observed in the 1250-1020 cm⁻¹ range.
Inter-ring C-C Stretching: The stretching vibration of the C-C bond connecting the pyridine and thiophene rings is expected to be in the fingerprint region, and its precise frequency would be sensitive to the dihedral angle between the two rings.
A hypothetical table of predicted vibrational frequencies, based on DFT calculations for similar molecules, is presented below. These values are illustrative and would require specific calculations for this compound for accurate assignment.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch (asymmetric) | -NH₂ | 3450 - 3350 | Medium | Weak |
| N-H Stretch (symmetric) | -NH₂ | 3350 - 3250 | Medium | Weak |
| Aromatic C-H Stretch | Pyridine, Thiophene | 3100 - 3000 | Medium | Strong |
| N-H Bend (scissoring) | -NH₂ | 1650 - 1580 | Strong | Weak |
| Aromatic C=C/C=N Stretch | Pyridine, Thiophene | 1600 - 1400 | Strong | Strong |
| C-N Stretch | -CH₂-NH₂ | 1250 - 1020 | Medium | Medium |
| C-S Stretch | Thiophene | 850 - 600 | Medium | Strong |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or in the condensed phase. These simulations model the movement of atoms over time, offering a view of conformational changes and intermolecular interactions.
The conformation of this compound, particularly the dihedral angle between the pyridine and thiophene rings, is expected to be influenced by the solvent environment.
Polar Protic Solvents (e.g., water, ethanol): In these solvents, the aminomethyl group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors and donors. This would lead to strong solute-solvent interactions, potentially stabilizing a more planar conformation to maximize solvent accessibility. The rotational freedom of the methanamine group would also be influenced by hydrogen bonding.
Nonpolar Solvents (e.g., hexane, toluene): In nonpolar environments, intramolecular interactions, such as van der Waals forces, would play a more significant role in determining the preferred conformation. The molecule might adopt a more compact or twisted conformation. π-stacking interactions between the aromatic rings of toluene (B28343) and the solute could also influence the conformational landscape.
MD simulations would be instrumental in quantifying the free energy landscape of the molecule in different solvents, revealing the most stable conformations and the energy barriers for rotation around the C-C bond linking the two rings.
In solution and in the solid state, this compound can engage in a variety of intermolecular interactions that will dictate its aggregation behavior and macroscopic properties.
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. In concentrated solutions or the solid state, extensive hydrogen bonding networks are expected to form, linking molecules together.
π–π Stacking: The electron-rich thiophene ring and the electron-deficient pyridine ring can participate in π–π stacking interactions. These interactions are crucial for the packing of aromatic molecules in crystals and can lead to the formation of aggregates in solution. Computational studies on related pyridine-thiophene systems have highlighted the importance of such interactions in their crystal packing.
C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the π-systems of neighboring pyridine or thiophene rings, further stabilizing the condensed-phase structure.
MD simulations of multiple this compound molecules would allow for the calculation of the radial distribution function, providing a measure of the local ordering and preferred intermolecular distances. These simulations would also elucidate the preferred modes of aggregation, whether through hydrogen-bonded chains, stacked arrangements, or a combination thereof.
Applications in Advanced Materials Science and Organic Synthesis
Supramolecular Chemistry and Self-Assembly
The self-assembly of molecules into ordered, non-covalent structures is a cornerstone of supramolecular chemistry. The structure of (5-pyridin-3-ylthiophen-2-yl)methanamine contains all the necessary components—hydrogen bond donors and acceptors, and aromatic rings capable of π-π stacking—to participate in the formation of complex superstructures.
Hydrogen bonds are critical directional forces in the self-assembly of molecular systems. This compound possesses both a hydrogen bond donor (the primary amine, -NH₂) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen). This duality allows it to engage in intricate hydrogen-bonding networks.
The primary amine group can donate two hydrogen bonds, while the lone pair of electrons on the pyridine nitrogen atom can accept a hydrogen bond. This enables the formation of various motifs, such as chains or sheets, which are fundamental to the construction of more complex three-dimensional architectures. The interplay of these hydrogen bonds can direct the assembly of the molecules into predictable patterns. In analogous systems, the specific substitution pattern on the pyridine ring has been shown to control the final morphology of the self-assembled nanostructures, leading to nanofibers, twists, or tubes. rsc.org The presence of both donor and acceptor sites within one molecule makes this compound a promising candidate for creating robust and selective self-assembling materials. rsc.org
Table 1: Hydrogen Bonding Capabilities of this compound
| Functional Group | Role in Hydrogen Bonding | Potential Interactions |
|---|---|---|
| Primary Amine (-NH₂) | Donor | Forms hydrogen bonds with acceptor atoms like nitrogen or oxygen from adjacent molecules. |
| Pyridine Nitrogen | Acceptor | Accepts hydrogen bonds from donor groups like amines or hydroxyls. |
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine moiety is a classic building block in the design of these materials due to the strong coordination of its nitrogen atom to metal centers. rsc.org
This compound can act as a ligand to bridge metal centers, with the pyridine nitrogen being the primary coordination site. This can lead to the formation of one-, two-, or three-dimensional networks. mdpi.com The length and geometry of the thiophene-methanamine backbone influence the resulting pore size and topology of the framework. While the thiophene (B33073) sulfur and amine nitrogen can also coordinate to metals, the pyridine nitrogen is often the most predictable and widely used site for forming extended structures. The introduction of specific ligands, such as pyridine derivatives, has been shown to induce structural reconfiguration in MOFs, for instance, transforming a 3D framework into a 2D nanosheet structure, which can enhance properties for applications like catalysis. rsc.org The potential of this molecule as a ligand makes it a valuable target for synthesizing new MOFs with tailored properties for gas storage, separation, or catalysis. mdpi.comrsc.org
Host-guest chemistry involves the binding of a smaller molecule (guest) within the cavity or binding site of a larger molecule (host). The aromatic pyridine and thiophene rings of this compound allow it to participate in host-guest interactions through π-π stacking and hydrophobic interactions.
This compound could function as a guest, fitting into the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. aalto.finih.gov The binding would be driven by a combination of forces: the aromatic rings would interact with the hydrophobic interior of the host, while the polar amine group could form hydrogen bonds with the host's rim. Conversely, when incorporated into a larger structure, the thiophene and pyridine rings could create a binding pocket for smaller aromatic guest molecules. This molecular recognition capability is fundamental for applications in chemical sensing, drug delivery, and the development of molecular machines.
Coordination Chemistry and Ligand Design
The presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom) makes this compound an excellent candidate for use as a ligand in coordination chemistry. It can bind to a single metal center through multiple atoms, a property known as chelation.
Chelating ligands form more stable complexes with metal ions than analogous monodentate ligands. This compound has three potential coordination sites: the pyridine nitrogen, the amine nitrogen, and the thiophene sulfur. It can act as a bidentate ligand, coordinating to a metal ion through both the pyridine nitrogen and the amine nitrogen. This would form a stable six-membered chelate ring, a thermodynamically favored structure.
The combination of a soft base (thiophene sulfur) and borderline/hard bases (pyridine and amine nitrogens) allows this ligand to coordinate with a wide range of transition metals. The specific coordination mode would depend on the metal's properties (size, hardness/softness) and the reaction conditions. The study of related pyridinophane macrocycles has shown that modifying the electronic properties of the pyridine rings can tune the characteristics of the resulting metal complexes for various applications. tcu.edu
Table 2: Potential Metal Coordination Sites and Chelation
| Potential Coordination Site | Lewis Base Type | Role in Chelation |
|---|---|---|
| Pyridine Nitrogen | Borderline Base | Primary coordination site, participates in forming a stable chelate ring. |
| Amine Nitrogen | Hard Base | Secondary coordination site, completes the chelate ring with the pyridine N. |
The synthesis of metal complexes with this compound would typically involve reacting the ligand with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Zn(II), Co(II)) in a solvent like ethanol, methanol, or acetonitrile. The resulting complexes would precipitate from the solution and could be isolated by filtration.
Characterization of these new complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques would be employed. For instance, in studies of similar triazole-based ligands, coordination to a metal ion was confirmed by shifts in IR, ¹H NMR, and ¹³C NMR signals corresponding to the atoms involved in binding. nih.govresearchgate.net
| Magnetic Susceptibility | Measures the magnetic properties of the complex, which helps determine the metal's oxidation state and the geometry of the complex. |
Catalytic Applications of Metal-Complexed Derivatives (e.g., in asymmetric catalysis)
The structural framework of this compound, featuring nitrogen and sulfur atoms, makes it an excellent candidate for forming stable complexes with various transition metals. These metal-complexed derivatives are of significant interest for their potential catalytic activities. The nitrogen atom of the pyridine ring and the primary amine group can act as a bidentate ligand, chelate to a metal center, and create a stable complex. researchgate.net
In the field of asymmetric catalysis, the development of chiral ligands is crucial for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. mdpi.comnih.gov While direct catalytic applications of this compound complexes are an emerging area of research, the principle has been established with structurally similar ligands. For instance, imino-pyridyl Pd(II) complexes have been investigated for various catalytic processes. researchgate.net By creating chiral versions of this compound or by using chiral auxiliary ligands, it is conceivable to develop metal complexes that can catalyze asymmetric reactions, such as hydrogenations or C-C bond-forming reactions, with high enantioselectivity. researchgate.net The electronic properties of both the pyridine and thiophene rings can influence the catalytic activity of the metal center, allowing for fine-tuning of the catalyst's performance.
Table 1: Potential Catalytic Applications
| Catalytic Area | Role of this compound | Metal Examples | Potential Reaction Types |
|---|---|---|---|
| Asymmetric Catalysis | Forms chiral metal complexes as a bidentate P,N ligand. | Rhodium, Iridium, Palladium | Asymmetric Hydrogenation, Cross-Coupling Reactions. researchgate.netresearchgate.net |
| Cross-Coupling | Stabilizes metal catalysts in low oxidation states. nih.gov | Palladium, Nickel | Suzuki, Heck, and Sonogashira couplings. nih.gov |
| Oxidation/Reduction | Modulates the redox potential of the metallic center. | Iron, Ruthenium | Selective oxidation of alcohols or reduction of ketones. nih.gov |
Polymer and Material Chemistry
Use as Monomers for Polymer Synthesis (e.g., functionalized polythiophenes)
Polythiophenes are a significant class of conducting polymers due to their high thermal stability and tunable electronic properties. nih.gov The properties of polythiophenes can be significantly enhanced by introducing functional groups to the thiophene ring. rsc.org this compound is a prime candidate for use as a monomer in the synthesis of such functionalized polythiophenes.
The polymerization of thiophene monomers can be achieved through chemical oxidative polymerization, often using reagents like iron(III) chloride (FeCl₃), or through electrochemical methods. nih.govresearchgate.net When this compound is used as a monomer, the resulting polymer chain consists of polythiophene units with pendant pyridin-3-ylmethylamine groups. These functional groups can impart new properties to the polymer, such as improved solubility in organic solvents, the ability to coordinate with metal ions, and altered electrochemical behavior. nih.gov
Functionalization of Polymeric Materials for Specific Applications
Beyond its use as a monomer, this compound can be employed to functionalize existing polymer backbones through post-polymerization modification. rsc.orgresearchgate.net The primary amine group (-CH₂NH₂) is a reactive site that can participate in a variety of chemical reactions. For example, it can be reacted with polymers containing electrophilic groups such as acid chlorides, epoxides, or isocyanates to form stable covalent bonds.
This approach allows for the introduction of the pyridinyl-thiophen moiety onto a wide range of materials, thereby tailoring their surface properties or bulk characteristics. rsc.org For instance, functionalizing a polymer surface with this compound could enhance its ability to bind specific metal ions for sensing or filtration applications, or to alter its wettability and adhesion properties.
Exploration in Electroactive or Opto-Electronic Materials Development (due to conjugated heterocyclic rings)
The structure of this compound, containing both an electron-rich thiophene ring and an electron-deficient pyridine ring, forms a conjugated π-system. This donor-acceptor type structure is highly desirable in the field of electroactive and opto-electronic materials. mdpi.com When this monomer is polymerized, the resulting functionalized polythiophene possesses a backbone with delocalized π-electrons, which is essential for electrical conductivity. researchgate.net
The presence of the pyridyl group can modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tuning of the electronic bandgap is critical for applications in organic electronics, such as:
Organic Light-Emitting Diodes (OLEDs): Where the polymer can serve as an emissive or charge-transporting layer. rsc.org
Organic Photovoltaics (OPVs): Where the polymer can act as an electron donor material in the active layer of a solar cell.
Sensors: The interaction of the pyridine nitrogen with analytes can alter the polymer's conductivity or optical properties, forming the basis for a chemical sensor. researchgate.net
Table 2: Applications in Polymer and Material Chemistry
| Application Area | Method of Use | Resulting Material/Property | Potential Device |
|---|---|---|---|
| Polymer Synthesis | Used as a functional monomer. | Functionalized polythiophene with pyridyl side chains. nih.gov | Conductive films, battery components. |
| Material Functionalization | Covalently attached to existing polymer surfaces. | Modified surface chemistry, enhanced metal binding. rsc.org | Sensors, separation membranes. |
| Opto-Electronics | Incorporated into conjugated polymer systems. | Tunable HOMO/LUMO levels, altered bandgap. rsc.orgmdpi.com | OLEDs, organic solar cells. |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The current synthesis of (5-pyridin-3-ylthiophen-2-yl)methanamine and related structures often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods can involve expensive catalysts, harsh reaction conditions, and the generation of metallic waste. Future research will likely focus on developing more sustainable and efficient synthetic strategies.
One promising avenue is the exploration of C-H activation methodologies. Direct arylation of the thiophene (B33073) ring with a pyridine (B92270) derivative would eliminate the need for pre-functionalized starting materials, reducing the number of synthetic steps and improving atom economy.
Furthermore, the principles of green chemistry are expected to play a pivotal role in the future synthesis of this compound. This includes the use of:
Alternative energy sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times and improve yields in the synthesis of other pyridine and thiophene derivatives. numberanalytics.comrasayanjournal.co.in
Greener solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a key area of development. numberanalytics.com
Catalyst innovation: The development of reusable heterogeneous catalysts or metal-free catalytic systems would significantly enhance the sustainability of the synthesis. rasayanjournal.co.in
A comparative overview of traditional versus potential green synthetic approaches is presented in the table below.
| Feature | Traditional Synthesis (e.g., Suzuki Coupling) | Future Sustainable Synthesis |
| Catalyst | Homogeneous Palladium Catalysts | Heterogeneous, reusable catalysts; Metal-free catalysts |
| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions |
| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, ultrasonication |
| Atom Economy | Moderate, requires pre-functionalization | High, through direct C-H activation |
| Waste Generation | Metallic waste, organic solvent waste | Minimized waste streams |
Exploration of Unconventional Reactivity Pathways and New Chemical Transformations
The unique electronic nature of the pyridinylthiophene scaffold in this compound opens up possibilities for exploring unconventional reactivity. The interplay between the electron-deficient pyridine ring and the electron-rich thiophene ring can lead to novel chemical transformations.
Future research could investigate:
Transition-metal-catalyzed functionalization: Beyond cross-coupling, reactions involving C-S bond activation or ring-opening of the thiophene moiety could lead to novel molecular architectures.
Photocatalysis and electrochemistry: These techniques could unlock new reactivity patterns by accessing excited states or radical intermediates of the molecule, enabling transformations that are not feasible under thermal conditions.
Biocatalysis: The use of enzymes for the selective functionalization of the molecule could offer a highly efficient and environmentally friendly approach to creating new derivatives.
The methanamine group also provides a handle for a variety of chemical modifications, allowing for the construction of more complex molecules through reactions such as amide bond formation, reductive amination, and the synthesis of novel heterocyclic rings.
Design of Advanced Materials with Tunable Properties through Molecular Engineering
The combination of a conducting thiophene unit and a polarizable pyridine moiety makes this compound a promising building block for advanced materials with tunable optoelectronic properties.
Molecular engineering will be key to unlocking this potential. By systematically modifying the structure of the parent compound, researchers can fine-tune its properties for specific applications. Key areas of exploration include:
Organic electronics: Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability to modify the donor-acceptor character of the molecule by introducing different substituents on the pyridine or thiophene rings will be crucial for optimizing performance.
Sensors: The nitrogen atom in the pyridine ring and the primary amine group can act as binding sites for metal ions or other analytes. This suggests the potential for developing fluorescent or colorimetric sensors based on this scaffold.
Non-linear optical (NLO) materials: The extended π-conjugated system in derivatives of this compound could lead to significant second-order NLO properties, which are valuable for applications in telecommunications and optical data processing. rsc.org
The table below illustrates potential modifications and their expected impact on material properties.
| Modification | Target Property | Potential Application |
| Extension of π-conjugation | Red-shifted absorption/emission, increased charge mobility | Organic photovoltaics, near-infrared emitters |
| Introduction of electron-donating/withdrawing groups | Tunable HOMO/LUMO energy levels | OLEDs, OFETs |
| Incorporation of chiral centers | Chiroptical properties | Chiral sensors, circularly polarized luminescence |
| Polymerization | Processable conducting polymers | Flexible electronics, antistatic coatings |
Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding
A synergistic approach that combines advanced computational and experimental techniques will be essential for accelerating the discovery and development of new applications for this compound and its derivatives.
Computational chemistry , particularly Density Functional Theory (DFT) , can provide valuable insights into:
Molecular structure and electronic properties: DFT calculations can predict geometries, frontier molecular orbital (HOMO-LUMO) energies, and charge distributions, which are crucial for understanding the reactivity and optical properties of the molecule. nih.govnih.gov
Spectroscopic properties: Theoretical calculations can aid in the interpretation of experimental UV-vis, fluorescence, and NMR spectra.
Reaction mechanisms: Computational modeling can be used to elucidate the mechanisms of synthetic reactions and predict the feasibility of new transformations.
These computational predictions can then guide experimental efforts, allowing for a more rational design of new molecules and materials. Experimental techniques such as single-crystal X-ray diffraction, advanced spectroscopic methods, and device fabrication and characterization will be used to validate the computational findings and assess the performance of new materials. This iterative cycle of design, synthesis, characterization, and modeling will be crucial for unlocking the full potential of this versatile chemical scaffold.
Expansion of Synthetic Utility within Green Chemistry Principles
The application of green chemistry principles to the synthesis and modification of this compound will be a major focus of future research. The goal is to develop chemical processes that are not only efficient but also environmentally responsible.
Key strategies for expanding the synthetic utility of this compound within a green chemistry framework include:
Multi-component reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form the desired product in a single step can significantly reduce waste and improve efficiency.
Catalytic C-H functionalization: As mentioned earlier, the direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-activated substrates.
Flow chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and easier scalability.
By embracing these green chemistry principles, the scientific community can ensure that the future development and application of this compound and its derivatives are both scientifically innovative and environmentally sustainable.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5-pyridin-3-ylthiophen-2-yl)methanamine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling pyridine and thiophene derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura). For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to optimize coupling efficiency in analogous heterocyclic systems, reducing side-product formation . Key intermediates, such as halogenated pyridines or thiophenes, are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity is confirmed via HPLC with UV detection at 254 nm.
Q. How can the solubility and stability of this compound be experimentally determined under varying conditions?
- Methodological Answer : Solubility is assessed using a shake-flask method in solvents like water, DMSO, and ethanol at 25°C, with quantification via UV-Vis spectroscopy. Stability studies involve incubating the compound at different pH levels (1–13) and temperatures (4–60°C) for 24–72 hours, followed by LC-MS to detect degradation products. For instance, methanamine derivatives show reduced stability in acidic conditions (pH < 3) due to protonation of the amine group .
Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) refine crystallographic data to resolve bond lengths and angles . For non-crystalline samples, - and -NMR combined with 2D techniques (COSY, HSQC) clarify proton coupling and carbon connectivity. IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
Advanced Research Questions
Q. How can catalytic efficiency be optimized in the synthesis of this compound?
- Methodological Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance reaction yields by providing active sites for C–C bond formation. A design-of-experiments (DoE) approach evaluates variables such as catalyst loading (5–20 mol%), temperature (80–120°C), and reaction time (6–24 hours). Response surface methodology (RSM) identifies optimal conditions, while TEM and BET analysis confirm catalyst stability and surface area post-reaction .
Q. What analytical strategies resolve contradictions in solubility or reactivity data for this compound?
- Methodological Answer : Contradictory data may arise from impurities or polymorphic forms. Orthogonal techniques are critical:
- Solubility discrepancies : Compare results from shake-flask vs. potentiometric titration methods.
- Reactivity anomalies : Use kinetic studies (e.g., pseudo-first-order kinetics) under controlled O₂/moisture levels.
Statistical tools like Grubbs’ test identify outliers, while reproducibility is confirmed via inter-laboratory validation .
Q. How can computational modeling predict the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics (MD) simulations assess solvation effects in water or organic solvents. For example, pyridine-thiophene hybrids often exhibit low HOMO-LUMO gaps (~3.5 eV), suggesting potential as electron-transport materials .
Q. What methodologies are used to analyze its potential toxicity in biological systems?
- Methodological Answer : In vitro assays include:
- Ames test (bacterial reverse mutation assay) for mutagenicity.
- MTT assay on human hepatocytes (e.g., HepG2 cells) for cytotoxicity.
- hERG channel inhibition studies via patch-clamp electrophysiology to assess cardiac risk.
Safety data sheets (SDS) for analogous methanamine derivatives recommend handling under inert atmospheres to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
